molecular formula C5H6BrN3 B102953 2-Amino-5-bromo-4-methylpyrimidine CAS No. 17321-93-6

2-Amino-5-bromo-4-methylpyrimidine

Cat. No. B102953
CAS RN: 17321-93-6
M. Wt: 188.03 g/mol
InChI Key: LPQVTZJEIXYDQA-UHFFFAOYSA-N
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Patent
US08263585B2

Procedure details

2-Amino-4-methylpyrimidine (10 g, 91.6 mmol), n-bromosuccinimide (17.9 g, 100.8 mmol) and CHCl3 are mixed together and stirred at room temperature for 1 hour. The solvent is removed in vacuo, water is added and the mixture is stirred at room temperature for 30 minutes. The resulting precipitate is collected by filtration and dried under vacuum oven to afford the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.C1C(=O)N([Br:16])C(=O)C1>C(Cl)(Cl)Cl>[Br:16][C:5]1[C:6]([CH3:8])=[N:7][C:2]([NH2:1])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC=CC(=N1)C
Name
Quantity
17.9 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo, water
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum oven

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.